N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
CAS No.:
Cat. No.: VC16273749
Molecular Formula: C27H31N3O5S
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31N3O5S |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | N-[4-[4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31) |
| Standard InChI Key | QYBRVULKBOOGQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a piperazine core substituted with a 3-(biphenyl-4-yloxy)-2-hydroxypropyl chain and a 4-sulfamoylphenylacetamide group. Key structural elements include:
-
Biphenyl-4-yloxy moiety: A lipophilic aromatic system that may enhance membrane permeability and receptor binding .
-
2-Hydroxypropyl linker: Introduces stereochemical complexity and hydrogen-bonding capacity, potentially influencing target selectivity .
-
Piperazine ring: A nitrogen-containing heterocycle common in CNS-active drugs, providing conformational flexibility and solubility .
-
Sulfonamide bridge: Known for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) and antimicrobial activity .
-
Acetamide terminus: Modulates pharmacokinetics by altering metabolic stability and plasma protein binding .
The IUPAC name follows systematic nomenclature rules observed in PubChem entries for related sulfonamides , confirming its identity as a 1-(biphenyl-4-yloxy)-3-(piperazin-1-yl)-2-propanol derivative conjugated to a sulfamoylphenylacetamide.
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis is documented, analogous compounds in the literature suggest feasible routes:
Intermediate Preparation
-
Sulfonyl chloride formation: Reacting 4-aminophenylacetamide with chlorosulfonic acid yields the sulfonyl chloride intermediate, as seen in the synthesis of N-(4-sulfamoylphenyl)acetamide derivatives .
-
Piperazine functionalization: Alkylation of piperazine with epichlorohydrin derivatives generates the 2-hydroxypropyl-piperazine scaffold .
Final Coupling
-
Nucleophilic substitution: The piperazine intermediate reacts with the sulfonyl chloride to form the sulfonamide bond, a method validated in PMC studies for analogous anticancer agents .
-
Biphenyl ether formation: Mitsunobu or Ullmann coupling attaches the biphenyl-4-yloxy group to the hydroxypropyl chain .
Structural Analogues and SAR
Key analogues from literature (Table 1) highlight structure-activity relationships (SAR):
Critical SAR Observations:
-
Biphenyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS targets .
-
Hydroxypropyl linkers optimize steric interactions with hydrophobic enzyme pockets .
-
Electron-withdrawing substituents (e.g., CF₃, NO₂) on the sulfonamide aryl ring boost cytotoxicity .
Physicochemical and ADMET Properties
Predicted Properties
-
Molecular weight: ~529.6 g/mol (calculated from structure).
-
logP: ~3.2 (estimated via PubChem analogs ), indicating moderate lipophilicity.
-
Solubility: Poor aqueous solubility (≤10 μM) due to aromatic bulk; may require prodrug strategies.
Metabolic Stability
-
Acetamide hydrolysis: Likely susceptible to hepatic amidases, generating free sulfonamide and acetic acid .
-
Piperazine oxidation: Potential N-dealkylation via CYP3A4, forming polar metabolites .
Future Directions
Synthesis Optimization
-
Explore asymmetric synthesis to isolate enantiomers, as the 2-hydroxypropyl group introduces a chiral center.
-
Investigate PEGylation or glycosylation to enhance solubility.
Target Identification
-
Screen against kinase libraries (e.g., EGFR, VEGFR) given sulfonamide’s affinity for ATP-binding pockets .
-
Evaluate neuroprotective effects in models of Alzheimer’s or Parkinson’s disease.
Preclinical Development
-
Conduct pharmacokinetic studies in rodent models to assess oral bioavailability.
-
Test acute toxicity profiles (LD₅₀) in accordance with OECD guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume